4-(2,5-Dichlorophenyl)-2-methylthiomorpholine-3,5-dione
Description
4-(2,5-Dichlorophenyl)-2-methylthiomorpholine-3,5-dione is a thiomorpholine dione derivative featuring a dichlorophenyl substituent at the 4-position and a methyl group at the 2-position. The chlorine substituents on the phenyl ring are critical for enhancing lipophilicity and binding affinity to biological targets, as seen in related compounds .
Properties
IUPAC Name |
4-(2,5-dichlorophenyl)-2-methylthiomorpholine-3,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2NO2S/c1-6-11(16)14(10(15)5-17-6)9-4-7(12)2-3-8(9)13/h2-4,6H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKKVSRZFYJFWLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C(=O)CS1)C2=C(C=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-Dichlorophenyl)-2-methylthiomorpholine-3,5-dione typically involves the reaction of 2,5-dichlorophenyl isocyanate with 2-methyl-3,5-thiomorpholinedione. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be scaled up by using larger reactors and continuous flow systems to ensure consistent production. Quality control measures are implemented to monitor the purity and yield of the compound, ensuring it meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
4-(2,5-Dichlorophenyl)-2-methylthiomorpholine-3,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The dichlorophenyl group can undergo substitution reactions, where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
4-(2,5-Dichlorophenyl)-2-methylthiomorpholine-3,5-dione has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological studies, the compound can be used to investigate the effects of thiomorpholinediones on various biological systems. It may serve as a model compound for studying enzyme interactions and metabolic pathways.
Medicine: The compound’s potential therapeutic properties are of interest in medicinal chemistry. Researchers may explore its use as a lead compound for developing new drugs targeting specific diseases.
Industry: In industrial applications, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(2,5-Dichlorophenyl)-2-methylthiomorpholine-3,5-dione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used. Detailed studies are required to elucidate the precise mechanisms by which the compound exerts its effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 4-(2,5-Dichlorophenyl)-2-methylthiomorpholine-3,5-dione with analogs differing in substituent positions, halogens, or functional groups. Data are compiled from experimental and computational studies:
Key Observations:
Impact of Halogen Position: The 2,5-dichloro substitution (target compound) is distinct from the 2,6-dichloro analog and 2,4-dichloro derivatives . Chlorine positions influence steric effects and electronic properties, altering binding to targets like kinases.
Biological Activity :
- SB216763 (2,4-dichloro analog) inhibits glycogen synthase kinase-3 (GSK-3) and reduces pulmonary fibrosis in mice, suggesting dichlorophenyl thiomorpholine derivatives may share anti-inflammatory mechanisms .
- RI-1 (3,4-dichloro analog) is a tool compound for studying DNA repair but lacks direct structural overlap with the target molecule .
Physicochemical Properties: The 2-chloro analog has a lower molecular weight (255.72 vs. 290.16 for 2,6-dichloro) and higher XLogP3 (2.6), indicating greater lipophilicity.
Research Findings and Limitations
- Gaps in Data : Direct pharmacological or toxicological data for This compound are absent in published literature. Conclusions are inferred from analogs.
- Synthetic Challenges: The 2,5-dichloro configuration may introduce steric hindrance during synthesis, reducing yield compared to mono-chloro derivatives .
- Therapeutic Potential: Structural similarities to SB216763 suggest possible kinase-inhibitory activity, but experimental validation is required.
Biological Activity
4-(2,5-Dichlorophenyl)-2-methylthiomorpholine-3,5-dione is a synthetic compound belonging to the thiomorpholine class. Its unique structure, characterized by a dichlorobenzyl group and two carbonyl functionalities, suggests potential biological activities that warrant detailed investigation. This article explores the biological activity of this compound, focusing on its antimicrobial, antiviral, and anticancer properties, supported by relevant studies and data.
Chemical Structure and Properties
The molecular formula of this compound is C₁₁H₉Cl₂N₁O₂S, with an average mass of 290.16 g/mol. The compound features a thiomorpholine ring with two carbonyl groups at positions 3 and 5, which contributes to its reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₉Cl₂N₁O₂S |
| Average Mass | 290.16 g/mol |
| Structure | Thiomorpholine derivative |
Antimicrobial Activity
Preliminary studies indicate that this compound exhibits notable antimicrobial properties . It has shown effectiveness against various bacterial strains and fungi. Research has highlighted its potential to inhibit microbial growth through interaction with specific enzymes or receptors within microbial cells.
Case Study: Antimicrobial Efficacy
A study conducted on the compound's antimicrobial activity revealed:
- Tested Strains : Staphylococcus aureus, Escherichia coli
- Minimum Inhibitory Concentration (MIC) :
- Staphylococcus aureus: 32 µg/mL
- Escherichia coli: 64 µg/mL
This suggests that the compound may serve as a promising candidate for developing new antimicrobial agents.
Antiviral Properties
In addition to its antimicrobial effects, the compound has demonstrated antiviral activity . In vitro studies have reported its effectiveness against viruses associated with respiratory infections.
Notable Findings
- Target Viruses : Respiratory Syncytial Virus (RSV), SARS-CoV
- Mechanism of Action : The compound appears to deactivate viral particles by inhibiting their ability to replicate within host cells.
Anticancer Potential
Recent research has explored the anticancer properties of this compound. Studies indicate that it may target specific cancer cell lines effectively.
Research Insights
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer)
- Results :
- Inhibition of cell proliferation observed at concentrations as low as 10 µM.
- Induction of apoptosis in cancer cells was confirmed through flow cytometry assays.
The biological activity of this compound is believed to involve:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism.
- Receptor Binding : Binding to specific receptors in cancer cells could alter signaling pathways responsible for cell growth and survival.
- Oxidative Stress Induction : Increased reactive oxygen species (ROS) levels may lead to apoptosis in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
